3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole ring system is known for its biological activity and is found in various alkaloids, hormones, and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves Fischer indole cyclization, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the ethylamine side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while reduction can yield dihydroindole compounds .
Scientific Research Applications
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
5-Methoxytryptamine: 1H-Indole-3-ethanamine, 5-methoxy-, a compound with similar structural features and biological activities.
Uniqueness
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and the presence of the cyclohexenone ring, which can impart distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-19(2)10-14(8-15(22)11-19)20-7-6-13-12-21-18-5-4-16(23-3)9-17(13)18/h4-5,8-9,12,20-21H,6-7,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMSWFIJSHSWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCCC2=CNC3=C2C=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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